3-(2-Fluorophenyl)-5-methylaniline

Neuroscience mGlu2 Receptor Positive Allosteric Modulator

Sourcing fluorinated biphenylamine building blocks with inconsistent metabolic profiles stalls lead optimization. 3-(2-Fluorophenyl)-5-methylaniline resolves this with ortho-fluorine-enhanced metabolic stability and a 5-methyl steric handle that redirects binding modes. • >400-fold selectivity for mGlu2 over mGlu3/6 minimizes off-target modulation in neuronal assays. • Intermediate 5-HT3 antagonist potency bridges inactive analogs to potent leads in SAR campaigns. • Core scaffold used in lead optimization programs requiring modulated lipophilicity and metabolic resilience.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
Cat. No. B13521524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-methylaniline
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)C2=CC=CC=C2F
InChIInChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
InChIKeyHPSAFBPTYHFDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)-5-methylaniline Overview


3-(2-Fluorophenyl)-5-methylaniline (C₁₃H₁₂FN, MW 201.24, CAS 1695215-47-4) is a fluorinated biphenylamine derivative belonging to the class of substituted anilines . Its structure features a biphenyl core with a fluorine atom at the 2'-position of one phenyl ring and a methyl group at the 5-position of the aniline ring . This substitution pattern imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted biphenylamine analogs .

1 mGlu2-selective positive allosteric modulator assay context
2 5-HT3 receptor SAR tool for intermediate-potency antagonist profiling
3 Fluorinated biphenylamine scaffold for lead optimization with reported ADME modulation

Why 3-(2-Fluorophenyl)-5-methylaniline Is Irreplaceable


Subtle changes in the substitution pattern of biphenylamine derivatives profoundly alter biological activity, receptor selectivity, and physicochemical properties [1]. The ortho-fluorine atom in 3-(2-fluorophenyl)-5-methylaniline enhances metabolic stability and modulates lipophilicity compared to its non-fluorinated parent, [1,1'-biphenyl]-3-amine, 5-methyl- . Similarly, the 5-methyl group introduces steric hindrance that can redirect binding modes relative to des-methyl analogs, as demonstrated in SAR studies on related biphenylamine series . These differences preclude direct substitution without compromising experimental outcomes.

Target 3-(2-Fluorophenyl)-5-methylaniline
Mismatch factor Ortho-fluorine may alter metabolic stability and lipophilicity relative to non-fluorinated analogs
Target 3-(2-Fluorophenyl)-5-methylaniline
Mismatch factor 5-Methyl group introduces steric hindrance; des-methyl analogs may shift binding selectivity

3-(2-Fluorophenyl)-5-methylaniline Comparative Evidence


mGlu2 Positive Allosteric Modulation

3-(2-Fluorophenyl)-5-methylaniline demonstrates functional positive allosteric modulation of the rat mGlu2 receptor with an EC50 of 75 nM in a FLIPR assay [1]. In contrast, the same compound exhibits EC50 values >30,000 nM at the closely related human mGlu3 and mGlu6 receptors, confirming >400-fold selectivity for mGlu2 over these off-targets [1]. This selectivity profile is superior to that of the unsubstituted biphenylamine scaffold, which typically displays broader mGlu receptor activity .

mGlu2 PAM selectivity
Head-to-head
EC50 75 nM (mGlu2) vs >30,000 nM (mGlu3, mGlu6)
Supports mGlu2-selective probe context
Reported >400-fold selectivity in FLIPR assay
Neuroscience mGlu2 Receptor Positive Allosteric Modulator

5-HT3AC Receptor Antagonism

In functional assays, 3-(2-fluorophenyl)-5-methylaniline inhibits the human 5-HT3AC receptor with an IC50 of 840 nM [1]. This potency is notably weaker than that of conformationally constrained phenylguanidines (e.g., certain dihydroquinazolines) which can achieve sub-nanomolar IC50 values at 5-HT3 receptors [2], but it is significantly more potent than the simple, non-fluorinated 5-methyl-[1,1'-biphenyl]-3-amine, which shows no detectable activity at this target up to 100 μM .

5-HT3AC antagonism
Source review
IC50 840 nM vs >100,000 nM (non-fluorinated)
Supports 5-HT3 SAR tool context
Cross-study comparable; ~1680-fold less potent than optimized phenylguanidine
Serotonin Receptor 5-HT3 Antagonism Ion Channel

CCR5 Antagonism

Preliminary pharmacological screening identifies 3-(2-fluorophenyl)-5-methylaniline as a potential CCR5 antagonist [1]. While quantitative potency data (IC50/Ki) are not yet publicly available, this activity distinguishes it from the majority of simple biphenylamine derivatives, which lack significant CCR5 affinity. This places the compound in a select class of fluorinated biphenylamines with immunomodulatory potential, alongside known CCR5 antagonists like Maraviroc (IC50 = 3.3 nM for CCR5) [2].

CCR5 antagonism
Data to verify
Qualitative screening hit
Preliminary screening; requires validation
No public IC50/Ki; distinct from Maraviroc scaffold
HIV Chemokine Receptor Immunology

Lipophilicity and Metabolic Stability

The introduction of a fluorine atom at the 2'-position of the biphenyl scaffold increases lipophilicity and metabolic stability compared to the non-fluorinated parent, 5-methyl-[1,1'-biphenyl]-3-amine . While specific cLogP values for 3-(2-fluorophenyl)-5-methylaniline are not reported, related SAR studies on biphenylmethylamines indicate that ortho-fluorination typically increases cLogP by ~0.5-0.8 log units and improves microsomal stability (t1/2) by >2-fold [1]. This translates to a tangible advantage in optimizing pharmacokinetic properties during lead development.

Fluorine ADME impact
Class-level
Estimated ΔcLogP +0.5 to +0.8; t1/2 >2-fold improvement
Class-level ADME context
SAR trend from biphenylmethylamine series; confirm experimentally
ADME Lipophilicity Drug Design

3-(2-Fluorophenyl)-5-methylaniline Application Scenarios


mGlu2 Receptor Functional Profiling

Use 3-(2-fluorophenyl)-5-methylaniline as a selective positive allosteric modulator to probe mGlu2 receptor function in neuronal cultures or brain slice preparations, leveraging its >400-fold selectivity over mGlu3 and mGlu6 to minimize off-target modulation [1].

5-HT3AC Receptor SAR Tool

Employ this compound as an intermediate-potency antagonist in 5-HT3 receptor assays to bridge the gap between inactive analogs and highly potent leads, facilitating structure-activity relationship studies around the biphenylamine scaffold [2].

Fluorinated Scaffold for Pharmacokinetic Optimization

Incorporate 3-(2-fluorophenyl)-5-methylaniline as a core building block in lead optimization programs where enhanced metabolic stability and modulated lipophilicity are desired, based on established SAR trends for fluorinated biphenylamines .

Application
Selection Property
Validation Focus
mGlu2 receptor functional profiling
Subtype selectivity profile
Off-target mGlu3/mGlu6 screening
5-HT3 receptor SAR studies
Intermediate potency range
Comparator potency against reference antagonists
Fluorinated scaffold for lead optimization
Fluorine-mediated ADME modulation
In vitro microsomal stability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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